N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c1-11(17(21)19-14-9-8-12(25-2)10-15(14)26-3)20-18(22)13-6-4-5-7-16(13)27(20,23)24/h4-11H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDZJTICICTRFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)OC)OC)N2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide typically involves multi-step organic reactions
-
Preparation of Benzoisothiazolone Core
Starting Material: 2-aminobenzenesulfonamide.
Reaction: Cyclization with a suitable reagent such as phosgene or a similar carbonylating agent to form the benzoisothiazolone ring.
Conditions: Typically carried out under an inert atmosphere at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzoisothiazolone ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or modulators of biological pathways due to the presence of the benzoisothiazolone moiety.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets in a specific manner, making it a candidate for drug discovery.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The benzoisothiazolone ring can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The dimethoxyphenyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Core Structure and Modifications
The benzoisothiazolone ring system is planar, with S–N bond lengths consistent across derivatives (~1.63–1.65 Å) . Key structural variations occur at the N-substituent and side chain:
- SCP-1 (2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide): Contains a 4-hydroxyphenyl group, associated with reduced hepatotoxicity compared to acetaminophen .
- Compound 3f (isopropyl ester derivative): Exhibits high cytotoxicity (IC₅₀ = 8.2 µM against hepatic cancer cells) due to its lipophilic isopropyl group .
- Compound 4j (N-((1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide): Features a triazole moiety, enhancing antiviral activity .
Anti-Inflammatory and Antioxidant Profiles
Anticancer and Antimicrobial Effects
- Compound 3f : Highest cytotoxicity (IC₅₀ = 8.2 µM) attributed to isopropyl ester’s hydrophobicity .
- Compound 13 (3-(3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide): Moderate antibacterial activity (MIC = 32 µg/mL against S. aureus) .
The 2,4-dimethoxyphenyl group in the target compound may improve anticancer activity via enhanced cellular uptake but could reduce antimicrobial efficacy due to steric hindrance.
Toxicity and Selectivity
- SCP-1: Demonstrates 10-fold lower hepatotoxicity than acetaminophen in human hepatocytes .
- Compound 15 : Inhibits S. aureus Sortase A (IC₅₀ = 4.5 µM) with minimal cytotoxicity .
The target compound’s dimethoxy substituents may further mitigate toxicity while maintaining selectivity for inflammatory or cancer targets.
Data Tables
Table 2: Physicochemical Properties
| Compound | Molecular Formula | LogP* | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | C₁₉H₂₀N₂O₆S | ~3.2 | 6 |
| SCP-1 | C₁₅H₁₂N₂O₅S | 1.8 | 5 |
| Compound 3f | C₁₃H₁₅NO₅S | 2.5 | 5 |
| Compound 4j | C₂₁H₁₈N₄O₃S | 3.8 | 5 |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide, with the CAS number 899996-65-7, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 378.41 g/mol. The structure includes a dimethoxyphenyl group and an isothiazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₆S |
| Molecular Weight | 378.41 g/mol |
| CAS Number | 899996-65-7 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that isothiazole derivatives can induce apoptosis in various cancer cell lines by activating the intrinsic apoptotic pathway. This mechanism is often mediated through the modulation of Bcl-2 family proteins and caspase activation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways . The presence of the isothiazole ring is particularly noteworthy as many compounds containing this moiety are known for their broad-spectrum antimicrobial activities.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Research has indicated that derivatives of benzo[d]isothiazole can act as inhibitors of specific enzymes involved in disease pathways, such as cholesteryl ester transfer protein (CETP). This inhibition can lead to increased levels of high-density lipoprotein cholesterol (HDL-C), which is beneficial for cardiovascular health .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Cholesterol Regulation : A study demonstrated that a benzo[d]isothiazole derivative significantly increased HDL-C levels in human CETP transgenic mice, suggesting a potential therapeutic role in managing dyslipidemia .
- Anticancer Activity : In vitro assays showed that similar compounds induced apoptosis in breast cancer cell lines through caspase-dependent pathways. The IC50 values for these compounds ranged from 10 to 50 µM, indicating moderate potency.
- Antimicrobial Efficacy : A screening assay revealed that compounds with structural similarities exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL .
The proposed mechanisms of action for this compound include:
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cell death.
- Enzyme Inhibition : Competitive inhibition of enzymes involved in lipid metabolism.
- Disruption of Cellular Processes : Interference with bacterial cell wall synthesis or metabolic pathways.
Q & A
Q. What are the optimized synthetic routes for N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide, and how can purity be validated?
The compound’s synthesis typically involves coupling a benzoisothiazol-3-one sulfonamide precursor with a substituted phenylpropanoic acid derivative. Modified literature methods for analogous sultams (e.g., saccharin derivatives) suggest two approaches:
- Route A : Condensation of 1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl propanamide intermediates with 2,4-dimethoxyphenylamine under peptide-coupling conditions (e.g., EDC/HOBt) .
- Route B : Direct alkylation of the benzoisothiazol sulfonamide core with activated 2,4-dimethoxyphenyl propionyl chloride.
Q. Validation :
- Spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; sulfone signals at δ 7.5–8.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ expected for C20H21N2O6S).
- Chromatography : Purity ≥95% confirmed via RP-HPLC (C18 column, methanol/water gradient) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- 1H/13C NMR : Assign methoxy groups (δ 3.8–4.0 ppm for OCH3), aromatic protons (δ 6.5–7.5 ppm for dimethoxyphenyl), and sulfonamide/amide NH signals (δ 10–12 ppm) .
- IR spectroscopy : Confirm sulfone (1150–1300 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .
- Single-crystal X-ray diffraction : Resolve conformational details (e.g., planarity of the benzoisothiazol ring and dihedral angles between substituents) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s bioactivity, and what contradictions might arise in data interpretation?
Experimental Design :
Q. Data Contradictions :
Q. What computational strategies are effective for studying its mechanism of action?
- Molecular docking : Target proteases (e.g., Dengue NS2B-NS3) or kinases (e.g., CK1δ) using AutoDock Vina. Focus on hydrogen bonding with sulfone/amide groups and hydrophobic interactions with dimethoxyphenyl .
- DFT studies : Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites for covalent binding .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
Q. How can synthetic yields be optimized while minimizing byproducts?
Key Factors :
- Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require scavengers (e.g., DIEA) to suppress side reactions .
- Catalyst optimization : Use Pd/C for hydrogenation steps or enzyme-mediated acylations for stereoselectivity .
- Purification : Flash chromatography (SiO2, ethyl acetate/petroleum ether) or preparative HPLC to isolate the target from regioisomers .
Q. What methodologies resolve structural-activity paradoxes in analogs?
- Fragment-based design : Synthesize truncated analogs (e.g., removing dimethoxyphenyl or sulfone groups) to isolate pharmacophores .
- Proteomic profiling : Use affinity chromatography or CETSA (Cellular Thermal Shift Assay) to identify off-target interactions .
- Metabolite tracking : LC-MS/MS to monitor stability in plasma or microsomal incubations .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
